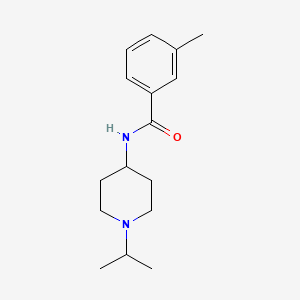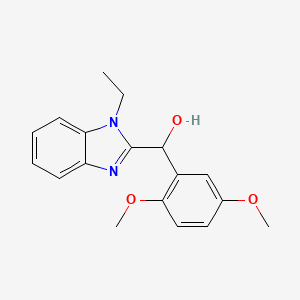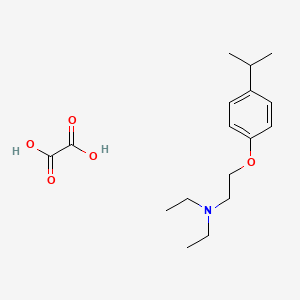
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide, also known as A-836,339, is a synthetic compound that belongs to the class of opioid receptor ligands. It is a selective agonist of the mu-opioid receptor, which is a protein that is involved in the regulation of pain, reward, and addiction. A-836,339 has been the subject of several scientific studies that have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in research.
Wirkmechanismus
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide binds selectively to the mu-opioid receptor, which is a G protein-coupled receptor that is expressed in the central nervous system and peripheral tissues. Activation of the mu-opioid receptor by N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide leads to the inhibition of neurotransmitter release, particularly of substance P, which is involved in the transmission of pain signals. This results in analgesia and antinociception. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide also activates the reward pathway in the brain, which is responsible for the euphoric effects of opioids.
Biochemical and physiological effects:
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been shown to have potent analgesic and antinociceptive effects in preclinical studies. It has also been shown to induce dose-dependent increases in locomotor activity, which is indicative of its potential for abuse and dependence. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been shown to be well-tolerated and to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has several advantages for use in laboratory experiments. It is a selective agonist of the mu-opioid receptor, which allows for the specific investigation of this receptor's role in pain and addiction. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide is also highly potent and efficacious, which allows for the investigation of its effects at low concentrations. However, N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has limitations in terms of its potential for abuse and dependence, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide. One area of investigation could be the development of novel mu-opioid receptor agonists that have reduced potential for abuse and dependence. Another area of investigation could be the development of mu-opioid receptor antagonists that could be used to treat opioid addiction. Additionally, further research could be conducted to investigate the role of the mu-opioid receptor in pain and addiction, and to develop new therapies that target this receptor.
Synthesemethoden
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide can be synthesized using a multistep process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-isopropylpiperidine in the presence of a base to yield the desired product. The final compound is purified using chromatographic techniques to obtain a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been used in several scientific studies to investigate the role of mu-opioid receptors in pain and addiction. It has been shown to be a potent and selective agonist of the mu-opioid receptor, with high affinity and efficacy. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been used in preclinical studies to evaluate its analgesic and antinociceptive effects, as well as its potential for abuse and dependence.
Eigenschaften
IUPAC Name |
3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12(2)18-9-7-15(8-10-18)17-16(19)14-6-4-5-13(3)11-14/h4-6,11-12,15H,7-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXYXXDDELDRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
![4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4927514.png)
![methyl 4-{5-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4927521.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)




![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)

